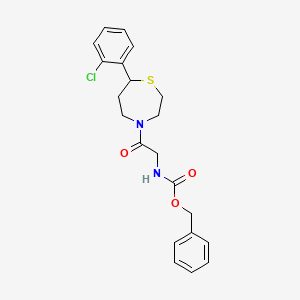
Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate” is a complex organic compound. While there isn’t specific information available for this exact compound, it is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Nanoparticle Carrier Systems in Agriculture
Carbendazim and tebuconazole, related to benzyl carbamate compounds, have been used in agriculture for controlling fungal diseases. Their incorporation into solid lipid nanoparticles and polymeric nanocapsules offers several benefits, such as improved delivery to the target site, reduced environmental and human toxicity, and altered release profiles. Studies have shown that these nanoparticle systems are highly efficient in associating with the fungicides, leading to decreased fungicide toxicity and modified release profiles (Campos et al., 2015).
Catalyst in Organic Synthesis
Benzyl carbamates are used as intermediates in the synthesis of various organic compounds. For example, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate has been used in the presence of a gold(I) catalyst to synthesize vinylpyrrolidine derivatives. This demonstrates the utility of benzyl carbamates in facilitating the formation of complex organic structures, such as piperidines and oxygen heterocycles (Zhang et al., 2006).
Enzyme Inhibition for Therapeutic Applications
Benzene-based carbamates, including benzyl carbamates, have been studied for their potential to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. Some compounds in this category have shown strong inhibitory action against these enzymes, making them promising candidates for therapeutic applications in conditions like Alzheimer's disease (Bąk et al., 2019).
Applications in Photovoltaic Cells
Benzyl carbamates have been explored in the field of energy, particularly in the development of polymer solar cells. For instance, benzyl carbamates are used in conjunction with other materials to enhance the efficiency and performance of solar cells. These compounds contribute to the increase in open-circuit voltage and improve charge transfer at the donor/acceptor interface in solar cells (Cheng et al., 2014).
Environmental Presence and Impact
Benzyl carbamates, due to their widespread use in various industries, have been identified in environmental samples such as sediments and sewage sludge. Their detection in the environment raises concerns about their potential impact, especially regarding their estrogenic activity and the resulting ecological implications (Zhang et al., 2011).
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its specific properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical . Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .
Eigenschaften
IUPAC Name |
benzyl N-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-18-9-5-4-8-17(18)19-10-11-24(12-13-28-19)20(25)14-23-21(26)27-15-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZURRHDMQYLEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)
![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)

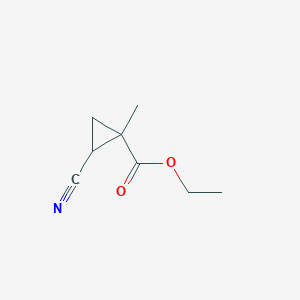

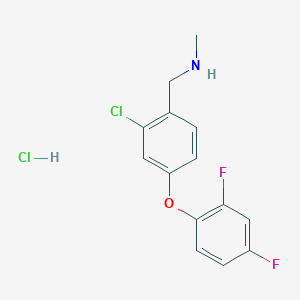
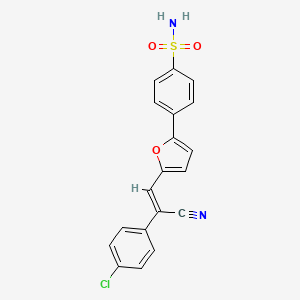
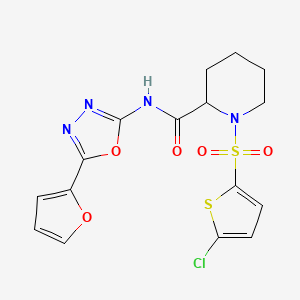
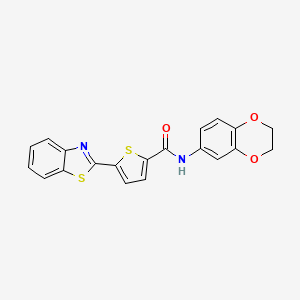
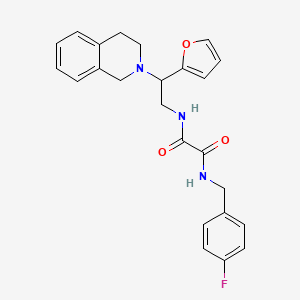
![2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2970503.png)
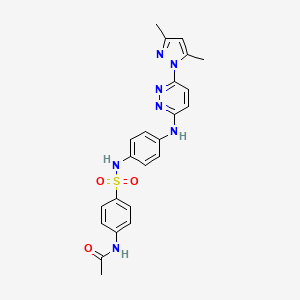
![9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester](/img/structure/B2970506.png)
![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)